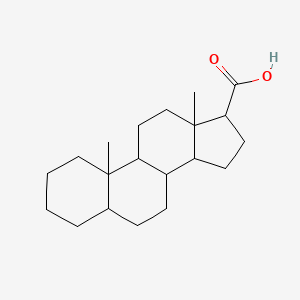
Phosphinous acid, dipropyl-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, dipropyl-, propyl ester is an organophosphorus compound with the chemical formula C9H21O2P. It is a type of ester derived from phosphinous acid and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinous acid, dipropyl-, propyl ester can be synthesized through the esterification of phosphinous acid with propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Phosphinous acid+Propyl alcohol→Phosphinous acid, dipropyl-, propyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinous acid, dipropyl-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphinous acid and propyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphinous acid and propyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile, different substituted phosphinous acid esters can be formed.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, dipropyl-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinous acid, dipropyl-, propyl ester involves its reactivity with various chemical species. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester can also undergo hydrolysis, releasing phosphinous acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phosphinous acid, dipropyl-, propyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation state and functional groups.
Phosphoric acid esters: These esters are more oxidized and have different chemical properties and applications.
Phosphine oxides: These compounds are structurally related but have different reactivity and uses.
This compound is unique due to its specific ester functional group and the presence of propyl chains, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
6418-60-6 |
|---|---|
Molekularformel |
C9H21OP |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
propoxy(dipropyl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-7-10-11(8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
OXOPEOMQSCOBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


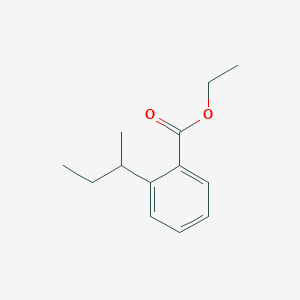
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
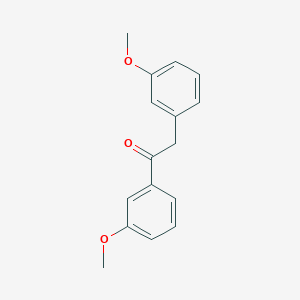
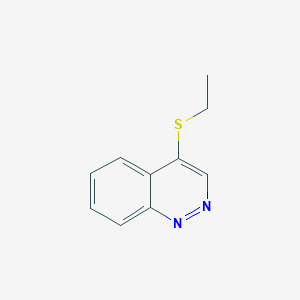
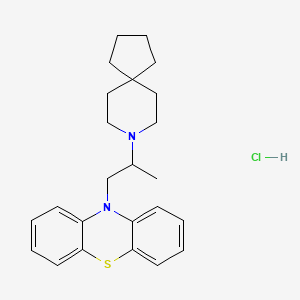
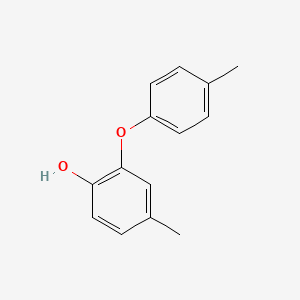
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
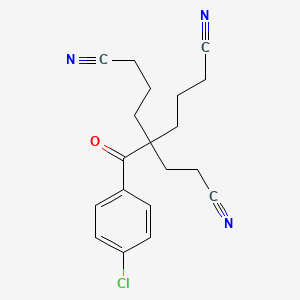

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
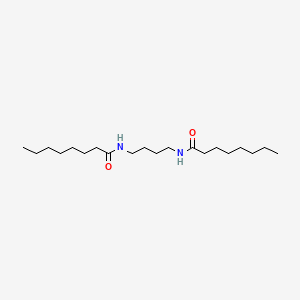
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
